molecular formula C17H29NO3S B12127753 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide

Cat. No.: B12127753
M. Wt: 327.5 g/mol
InChI Key: YQQRJBLXGCFZJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{7,7-dimethyl-2-oxobicyclo[221]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide typically involves multiple steps One common method starts with the preparation of the bicyclic core, 7,7-dimethyl-2-oxobicyclo[22The reaction conditions often require specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-(2-methylcyclohexyl)methanesulfonamide involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This interaction can affect various biochemical pathways, leading to its observed effects .

Properties

Molecular Formula

C17H29NO3S

Molecular Weight

327.5 g/mol

IUPAC Name

1-(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)-N-(2-methylcyclohexyl)methanesulfonamide

InChI

InChI=1S/C17H29NO3S/c1-12-6-4-5-7-14(12)18-22(20,21)11-17-9-8-13(10-15(17)19)16(17,2)3/h12-14,18H,4-11H2,1-3H3

InChI Key

YQQRJBLXGCFZJX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1NS(=O)(=O)CC23CCC(C2(C)C)CC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.